

Spectroscopic Profile of Valeriandoid F: A Technical Guide

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Compound of Interest

Compound Name: Valeriandoid F

Cat. No.: B12412684

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This technical guide provides a comprehensive overview of the spectroscopic data for **Valeriandoid F**, a novel iridoid isolated from the roots of *Valeriana jatamansi*. The structural elucidation of this compound was achieved through extensive analysis of its NMR and MS data. This document presents the key spectroscopic data in a structured format and outlines the typical experimental protocols employed for the isolation and characterization of such natural products.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Valeriandoid F**.

Table 1: Mass Spectrometry Data for **Valeriandoid F**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	465.1682	465.1685	C ₂₁ H ₃₀ O ₁₀

NMR Spectroscopic Data

The structural framework of **Valeriandoid F** was elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, including DEPT, ¹H-¹H COSY,

HMQC, and HMBC. The experiments were conducted in CDCl_3 , and chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, with coupling constants (J) in Hertz (Hz).

Table 2: ^1H NMR Spectroscopic Data for **Valeriandoid F** (in CDCl_3)

Position	δ H (ppm)	Multiplicity (J in Hz)
1	5.85	d (1.8)
3	7.48	s
5	3.25	m
6 α	2.20	m
6 β	1.95	m
7	5.30	dd (10.8, 4.2)
8	2.85	d (8.4)
9	2.60	m
10	4.35	d (12.0)
11	4.20	d (12.0)
1'	-	-
2'	2.25	m
3'	0.98	d (6.6)
4'	0.95	d (6.6)
1''	-	-
2''	2.15	s
1'''	-	-
2'''	2.30	m
3'''	1.00	d (7.2)
4'''	0.97	d (7.2)

Table 3: ^{13}C NMR Spectroscopic Data for **Valeriandoid F** (in CDCl_3)

Position	δC (ppm)	DEPT
1	94.2	CH
3	151.8	CH
4	109.5	C
5	45.8	CH
6	35.2	CH ₂
7	78.5	CH
8	58.6	CH
9	42.1	CH
10	63.8	CH ₂
11	61.5	CH ₂
1'	170.5	C
2'	43.1	CH
3'	18.8	CH ₃
4'	18.7	CH ₃
1''	170.1	C
2''	21.0	CH ₃
1'''	176.2	C
2'''	43.5	CH
3'''	19.1	CH ₃
4'''	19.0	CH ₃

Experimental Protocols

The following sections detail the general methodologies for the extraction, isolation, and spectroscopic analysis of iridoids from Valeriana species, based on established procedures in

the field.

Extraction and Isolation

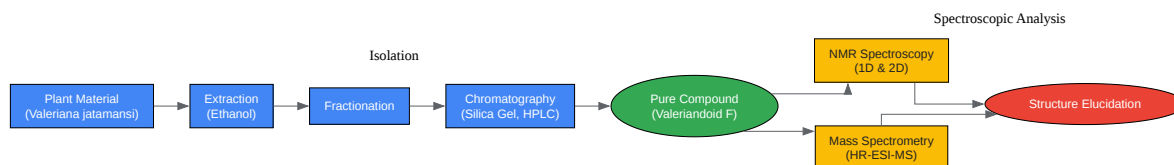
- **Plant Material:** The dried roots of *Valeriana jatamansi* are collected, identified, and powdered.
- **Extraction:** The powdered plant material is extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
- **Chromatography:** The ethyl acetate fraction, typically rich in iridoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the pure compounds.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.
- **NMR Spectroscopy:** NMR spectra are recorded on a Bruker AVANCE spectrometer. ^1H and ^{13}C NMR spectra are acquired at room temperature. Standard pulse sequences are used for DEPT, ^1H - ^1H COSY, HMQC, and HMBC experiments to establish the complete structure and stereochemistry of the isolated compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Valeriandoid F**.



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Figure 1: General workflow for the isolation and spectroscopic analysis of **Valeriandoid F**.

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